molecular formula C18H21N3 B11938264 Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine CAS No. 152173-68-7

Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine

Katalognummer: B11938264
CAS-Nummer: 152173-68-7
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: FOSFMXOCRRIKDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine is a nitrogen-containing heterocyclic compound It features a seven-membered ring with an azo group (–N=N–) attached to a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine typically involves the reaction of aniline derivatives with appropriate reagents to form the azo linkage, followed by cyclization to form the azepine ring. One common method involves the diazotization of aniline to form a diazonium salt, which then reacts with another aromatic compound to form the azo compound. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly used.

Major Products:

Wissenschaftliche Forschungsanwendungen

Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the function and activity of these molecules, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine is unique due to its combination of an azo group and a seven-membered ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

152173-68-7

Molekularformel

C18H21N3

Molekulargewicht

279.4 g/mol

IUPAC-Name

[4-(azepan-1-yl)phenyl]-phenyldiazene

InChI

InChI=1S/C18H21N3/c1-2-7-15-21(14-6-1)18-12-10-17(11-13-18)20-19-16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2

InChI-Schlüssel

FOSFMXOCRRIKDL-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.